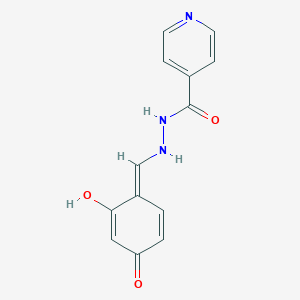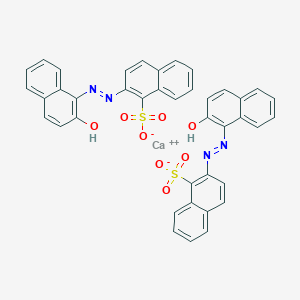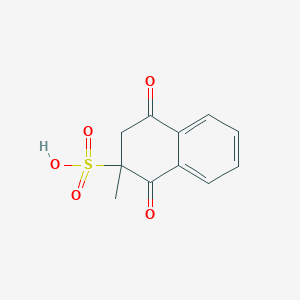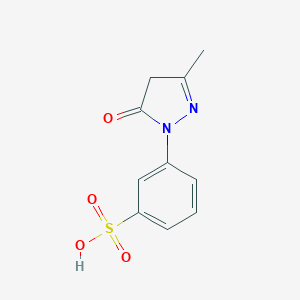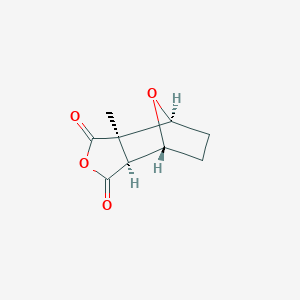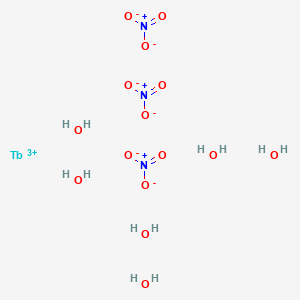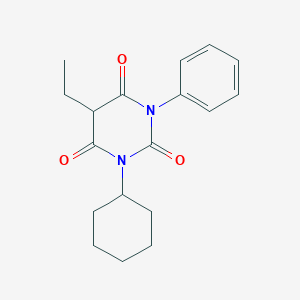
1-Cyclohexyl-5-ethyl-3-phenylbarbituric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexyl-5-ethyl-3-phenylbarbituric acid, also known as cyclohexobarbital, is a barbiturate derivative that has been extensively studied for its potential applications in the field of neuroscience. Barbiturates are a class of drugs that act as central nervous system depressants, and have been used for a variety of purposes including sedation, anesthesia, and treatment of epilepsy. Cyclohexobarbital is a particularly interesting compound due to its unique chemical structure, which confers specific properties that may be useful for scientific research.
Wirkmechanismus
Cyclohexobarbital acts on the GABA receptor by binding to a specific site on the receptor protein, which enhances the binding affinity of GABA. This leads to an increase in the opening of chloride ion channels, which hyperpolarizes the neuron and reduces its excitability. This mechanism of action is similar to that of other barbiturates, but the specific chemical structure of 1-Cyclohexyl-5-ethyl-3-phenylbarbituric acidbital confers unique properties that may be useful for research purposes.
Biochemische Und Physiologische Effekte
Cyclohexobarbital has a number of biochemical and physiological effects that have been extensively studied. These include sedation, anxiolysis, anticonvulsant effects, and muscle relaxation. In addition, 1-Cyclohexyl-5-ethyl-3-phenylbarbituric acidbital has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury. These effects are thought to be related to the compound's ability to enhance GABAergic transmission and reduce excitotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclohexobarbital has a number of advantages for laboratory experiments. It is a well-established compound with a known synthesis method, which makes it easy to obtain in large quantities. In addition, its unique chemical structure confers specific properties that may be useful for certain types of experiments. However, there are also limitations to the use of 1-Cyclohexyl-5-ethyl-3-phenylbarbituric acidbital in laboratory experiments. It is a potent central nervous system depressant, which can make it difficult to interpret results in certain types of assays. In addition, its effects on the GABAergic system can be complex and difficult to disentangle from other factors.
Zukünftige Richtungen
There are a number of future directions for research on 1-Cyclohexyl-5-ethyl-3-phenylbarbituric acidbital. One area of interest is its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as a tool for studying the GABAergic system and its role in various neurological disorders. Finally, there is ongoing interest in developing new derivatives of 1-Cyclohexyl-5-ethyl-3-phenylbarbituric acidbital with improved pharmacological properties and reduced side effects.
Synthesemethoden
Cyclohexobarbital can be synthesized through a multistep process that involves the reaction of cyclohexanone, ethyl acetoacetate, and urea in the presence of a catalyst such as sodium ethoxide. The resulting intermediate is then subjected to further reactions to yield the final product. This synthesis method has been well-established in the literature, and has been used to produce 1-Cyclohexyl-5-ethyl-3-phenylbarbituric acidbital on a large scale for research purposes.
Wissenschaftliche Forschungsanwendungen
Cyclohexobarbital has been extensively studied for its potential applications in the field of neuroscience. One of the key areas of interest is its effects on the GABAergic system, which is a major inhibitory pathway in the brain. Cyclohexobarbital acts as a positive allosteric modulator of GABA receptors, which enhances the inhibitory effects of GABA and leads to sedation and anxiolysis. This property has been exploited for the treatment of anxiety disorders and insomnia.
Eigenschaften
CAS-Nummer |
1042-85-9 |
|---|---|
Produktname |
1-Cyclohexyl-5-ethyl-3-phenylbarbituric acid |
Molekularformel |
C18H22N2O3 |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
1-cyclohexyl-5-ethyl-3-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C18H22N2O3/c1-2-15-16(21)19(13-9-5-3-6-10-13)18(23)20(17(15)22)14-11-7-4-8-12-14/h3,5-6,9-10,14-15H,2,4,7-8,11-12H2,1H3 |
InChI-Schlüssel |
VHGLHDSRPPOBQD-UHFFFAOYSA-N |
SMILES |
CCC1C(=O)N(C(=O)N(C1=O)C2=CC=CC=C2)C3CCCCC3 |
Kanonische SMILES |
CCC1C(=O)N(C(=O)N(C1=O)C2=CC=CC=C2)C3CCCCC3 |
Synonyme |
1-Cyclohexyl-5-ethyl-3-phenylbarbituric acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





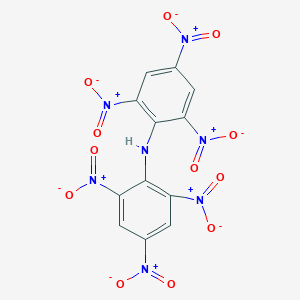
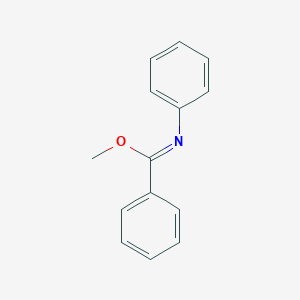
![Zinc bis[oxido(dioxo)niobium]](/img/structure/B86312.png)
![[1,1'-Biphenyl]-2,5-diol, 2'-chloro-](/img/structure/B86314.png)
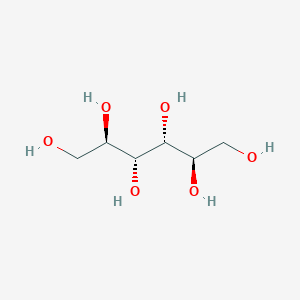
![N-[4-(methanesulfonamido)phenyl]methanesulfonamide](/img/structure/B86322.png)
